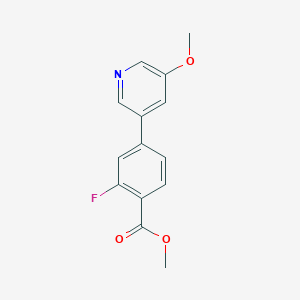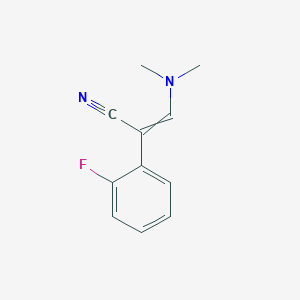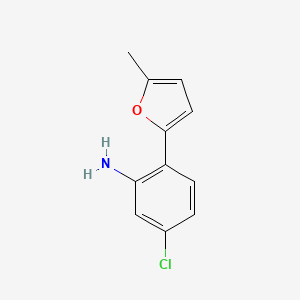
5-Chloro-2-(5-methylfuran-2-yl)aniline
Overview
Description
5-Chloro-2-(5-methylfuran-2-yl)aniline, also known as 5-Chloro-2-Methylfuran, is a synthetic organic compound that has been studied for its potential applications in scientific research and in the laboratory. 5-Chloro-2-Methylfuran is a heterocyclic aromatic compound, containing both a five-membered ring and a nitrogen atom. It is a colorless, water-soluble solid that is insoluble in organic solvents. It has a low melting point and is stable in air.
Scientific Research Applications
Synthesis and Polymerization
A study on ortho-furan-substituted η3-allyl(α-diimine)nickel(II) complexes, including those with furan and benzofuran substitutions, demonstrates the chemical's utility in the synthesis of novel organometallic complexes with potential applications in polymerization and catalysis. The study involved complex synthetic pathways that highlight the versatility of furan-substituted anilines in creating structurally unique and potentially reactive complexes (Ionkin & Marshall, 2004).
Antimicrobial and Anticancer Activities
Another research explored the synthesis of Schiff bases from aniline derivatives, including a focus on their in vitro antibacterial activities and molecular docking studies towards cancer and malarial proteins. This indicates the potential of such compounds in the development of new therapeutic agents with multifunctional properties, suggesting their application in pharmaceutical research (PradeepP. et al., 2015).
Catalytic Processes and Biomass Conversion
Research into the catalytic dimerization of bio-based 5-methylfurfuryl alcohol to bis(5-methylfuran-2-yl) methane with a solid acidic nanohybrid showcases the role of furan derivatives in sustainable chemistry. This study highlights the compound's potential in converting renewable biomass into valuable chemicals, demonstrating its importance in the development of green chemistry and renewable resources (Jin et al., 2020).
Fluorescence Quenching and Spectroscopic Studies
The fluorescence quenching of boronic acid derivatives by aniline in alcohols was investigated, revealing insights into the photophysical properties of such compounds. This study is relevant for understanding the interaction mechanisms of aniline derivatives, which can be crucial in designing fluorescence-based sensors and materials science applications (Geethanjali et al., 2015).
Atmospheric Degradation Studies
An investigation into the atmospheric degradation of alkylfurans with chlorine atoms highlights the environmental chemistry aspect of furan derivatives. Understanding the reaction pathways and products of such compounds when exposed to atmospheric agents can inform environmental monitoring and pollution control strategies (Villanueva et al., 2009).
properties
IUPAC Name |
5-chloro-2-(5-methylfuran-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-5-11(14-7)9-4-3-8(12)6-10(9)13/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRJTVOAMGGBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(5-methylfuran-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







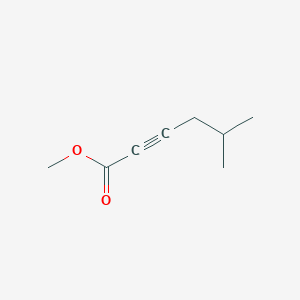
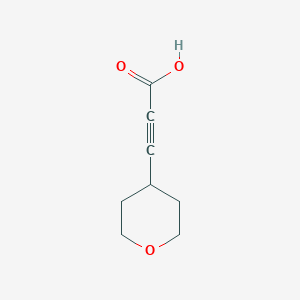
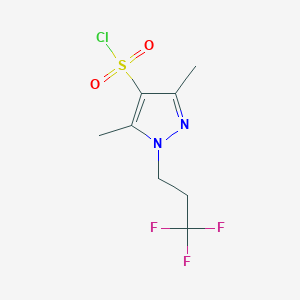
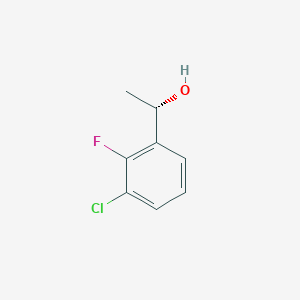
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)


![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
